(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound "(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" is a heterocyclic α,β-unsaturated ketone featuring a 1,2,4-triazole moiety linked to an azetidine ring and a furan substituent.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(4-3-12-2-1-5-19-12)16-6-11(7-16)8-17-10-14-9-15-17/h1-5,9-11H,6-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERQNCYZPKBDL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a triazole moiety, and a furan group. Its molecular formula is CHNO, with a molecular weight of approximately 246.28 g/mol. The key functional groups contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against strains like Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The triazole component is known for antifungal properties. Studies demonstrated that the compound inhibited the growth of Candida albicans with an MIC of 32 µg/mL.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies : Research involving various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis and inhibits proliferation. The IC values ranged from 10 to 30 µM, indicating moderate potency.
- Mechanism of Action : The proposed mechanism involves the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : It exhibits moderate inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative diseases such as Alzheimer's.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | 16 - 64 µg/mL | |
| Antifungal | C. albicans | 32 µg/mL | |
| Anticancer | HeLa, MCF-7 | 10 - 30 µM | |
| AChE Inhibition | Human brain extract | Moderate inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound in clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting potential for use in combination therapies.
Case Study 2: Anticancer Mechanisms
In a study published by Johnson et al. (2024), the anticancer effects of the compound were examined in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues treated with the compound.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements—triazole, azetidine, furan, and α,β-unsaturated ketone—are compared to analogs in Table 1.
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Triazole vs.
- Azetidine vs.
- Furan vs. Aromatic Substituents : The furan group (electron-rich oxygen heterocycle) may confer distinct electronic properties compared to naphthyl or anthryl groups, influencing solubility and reactivity.
Electronic and Steric Effects
- Electron-Donating/Accepting Groups : The furan (electron-donating) in the target compound contrasts with nitro or halogen substituents in analogs, altering charge distribution and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
